1-ethyl-4-iodo-3-(trifluoromethyl)-1H-pyrazole
Description
Properties
IUPAC Name |
1-ethyl-4-iodo-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3IN2/c1-2-12-3-4(10)5(11-12)6(7,8)9/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSQMWHRWPFCBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(F)(F)F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Ethyl-4-iodo-3-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₆H₆F₃IN₂, with a molecular weight of 290.03 g/mol. The compound features a pyrazole ring with an ethyl group at the first position, an iodine atom at the fourth position, and a trifluoromethyl group at the third position. This unique arrangement contributes to its distinct chemical behavior and biological activities.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The iodine atom can participate in halogen bonding, enhancing the compound's binding affinity and selectivity towards specific proteins. The trifluoromethyl group may also influence electronic properties, further modulating interactions with biological pathways.
Anti-inflammatory and Analgesic Effects
Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory and analgesic activities. These effects are often mediated through inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes. In studies, compounds similar to this pyrazole have shown comparable efficacy to established anti-inflammatory drugs such as indomethacin .
Antitumor Activity
Several studies have explored the antitumor potential of pyrazole derivatives. For instance, derivatives have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific interactions of this compound with cancer-related molecular targets warrant further investigation for potential therapeutic applications .
Synthesis and Biological Evaluation
A recent study synthesized several pyrazole derivatives, including this compound, and evaluated their biological activities against various targets. The findings indicated that certain derivatives exhibited potent inhibitory activity against monoamine oxidase (MAO) isoforms and demonstrated significant anti-inflammatory effects in vivo .
Comparative Analysis of Pyrazole Derivatives
The following table summarizes key structural features and biological activities of selected pyrazole derivatives compared to this compound:
| Compound Name | Structural Features | Unique Aspects | Biological Activity |
|---|---|---|---|
| This compound | Iodine at position 4 | Enhanced binding affinity | Anti-inflammatory, antitumor |
| 1-Ethyl-3-bromo-5-(trifluoromethyl)-1H-pyrazole | Bromine instead of iodine | Different reactivity profile | Moderate anti-inflammatory |
| 3-Iodo-5-(trifluoromethyl)-1H-pyrazole | Iodine at position 3 | Lacks ethyl substitution | Lower antitumor activity |
| 1-Methyl-4-iodo-5-(trifluoromethyl)-1H-pyrazole | Methyl instead of ethyl | Variation in sterics | Variable efficacy |
Scientific Research Applications
Antimicrobial Activity
Research indicates that pyrazole derivatives, including 1-ethyl-4-iodo-3-(trifluoromethyl)-1H-pyrazole, exhibit significant antimicrobial properties. For instance, studies have shown that certain substituted pyrazoles demonstrate efficacy against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus . The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and bioactivity.
Anti-inflammatory Properties
Several derivatives of pyrazole have been synthesized and evaluated for anti-inflammatory activity. For example, compounds similar to this compound have been tested against inflammation models, showing comparable effectiveness to established anti-inflammatory drugs like diclofenac .
Anticancer Potential
The compound has shown promise in anticancer research. For instance, derivatives have been evaluated as inhibitors of the epidermal growth factor receptor tyrosine kinase (EGFR-TK), demonstrating antiproliferative effects on various tumor cell lines . The introduction of the trifluoromethyl group is believed to play a crucial role in modulating biological activity.
Pesticide Development
The structural characteristics of this compound make it a valuable intermediate in the synthesis of novel pesticides. Its derivatives have been reported as effective fungicides and herbicides, targeting specific biochemical pathways in pests . The ability to modify the compound's structure allows for the development of targeted agrochemicals with reduced environmental impact.
Synthetic Routes
The synthesis of this compound can be achieved through various methods, including halogenation reactions and coupling strategies involving trifluoromethylation agents. Recent advancements in synthetic methodologies have improved yields and reduced the formation of byproducts .
Case Studies
A notable case study involves the synthesis of pyrazole derivatives using microwave-assisted techniques, which significantly enhance reaction rates and yields compared to traditional methods . These developments are crucial for scaling up production for commercial applications.
Chemical Reactions Analysis
Cross-Coupling Reactions
The iodine atom at position 4 serves as an excellent site for metal-catalyzed cross-coupling reactions, leveraging its electronegativity and leaving-group capability.
Sonogashira Coupling
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Reaction : Substitution of the iodine atom with terminal alkynes via Pd/Cu catalysis.
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Example : Reaction with phenylacetylene forms 4-alkynyl-pyrazole derivatives (e.g., 3-(phenylethynyl)-1H-pyrazole-4-carbaldehyde) .
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Conditions : Pd(PPh₃)₄, CuI, PPh₃, and triethylamine in THF at 60–80°C.
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Yield : Moderate to high (60–85%) after deprotection of the N-ethoxyethyl group .
Suzuki-Miyaura Coupling
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Reaction : Replacement of iodine with aryl/vinyl boronic acids.
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Applications : Synthesis of biaryl pyrazoles for drug discovery (e.g., anti-inflammatory or anticancer agents).
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Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) with a base (e.g., Na₂CO₃) in DMF/H₂O.
Stille Coupling
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Reaction : Substitution with organostannanes to introduce aryl or alkenyl groups.
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Utility : Used in synthesizing π-conjugated systems for optoelectronic materials.
Nucleophilic Substitution
The electron-withdrawing trifluoromethyl group activates the pyrazole ring for nucleophilic attack at position 4.
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Aromatic Substitution : Iodine displacement by amines, alkoxides, or thiols under basic conditions.
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Example : Reaction with morpholine in DMF at 100°C yields 4-morpholino derivatives.
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Halogen Exchange : Iodine replacement with fluorine using AgF or KF in polar aprotic solvents .
Cyclization and Cycloaddition Reactions
The compound participates in annulation reactions to construct fused heterocycles.
[3+2] Cycloaddition
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Reaction : With nitrile imines or diazo compounds to form pyrazolo[1,5-a]pyrimidines .
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Catalyst : AgOTf or Cu(OTf)₂ facilitates regioselective cyclization .
Nazarov Cyclization
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Process : Acid-mediated cyclization of pyrazole-chalcones to indenyl-pyrazoles .
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Application : Synthesis of bioactive molecules with anti-cancer properties .
Trifluoromethyl Group Stability
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The CF₃ group resists hydrolysis and reduction under standard conditions but can undergo radical-mediated defluorination with strong reductants (e.g., SmI₂) .
Key Reaction Data
Comparison with Similar Compounds
Substituent Variations at Position 4
Key Comparison: Halogen vs. Non-Halogen Substituents
Analysis:
- Iodine at position 4 (target compound) offers superior leaving-group ability compared to bromine or chlorine, enabling efficient cross-coupling reactions .
- Chloromethyl groups (e.g., in ) introduce sites for further functionalization but require harsher conditions for substitution .
- Non-halogen substituents like carbohydrazide () shift reactivity toward condensation or coordination chemistry .
Substituent Variations at Position 1
Key Comparison: Alkyl vs. Aryl Groups
Analysis:
- Ethyl (target compound) balances steric bulk and solubility, making it versatile for synthetic applications .
- Aryl groups (e.g., ) improve thermal stability but reduce solubility in polar solvents due to aromatic stacking .
- Benzyl substituents () increase lipophilicity, which may enhance blood-brain barrier penetration in drug design .
Electronic Effects of Trifluoromethyl (-CF₃) at Position 3
The -CF₃ group is a common electron-withdrawing substituent in pyrazoles. Its presence:
- Lowers pKa of the pyrazole ring, increasing acidity .
- Enhances metabolic stability by resisting oxidative degradation .
- Influences dipole moments , affecting crystal packing (e.g., X-ray data in ) .
Comparison with Other Electron-Withdrawing Groups:
- Nitro (-NO₂) (): Stronger electron withdrawal than -CF₃; stabilizes negative charges but may reduce synthetic versatility .
- Carboxylate esters (): Moderate electron withdrawal with hydrolytic sensitivity .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1-ethyl-4-iodo-3-(trifluoromethyl)-1H-pyrazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves halogenation and alkylation steps. For example, iodination at the 4-position of a pre-functionalized pyrazole core can be achieved using iodine monochloride (ICl) in a polar aprotic solvent like dichloromethane under controlled temperatures (0–5°C) to minimize side reactions . The ethyl and trifluoromethyl groups are introduced via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling), requiring anhydrous conditions and catalysts such as Pd(PPh₃)₄ . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product (≥95% purity).
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The ethyl group (1-position) appears as a triplet (~1.4 ppm for CH₂CH₃) and quartet (~4.2 ppm for N-CH₂). The trifluoromethyl group (3-position) is identified by a singlet near 120 ppm in ¹³C NMR. Iodo substituents (4-position) cause deshielding in adjacent carbons .
- Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ peaks at m/z 323.0 (calculated for C₇H₈F₃IN₂). Fragmentation patterns confirm the loss of iodine (Δ m/z 127) .
Q. What are the key challenges in handling and storing this compound due to its physicochemical properties?
- Answer : The compound is air- and moisture-sensitive owing to the iodo and trifluoromethyl groups. Storage in amber glass under argon at –20°C is recommended to prevent decomposition. Its low solubility in water necessitates use in anhydrous solvents (e.g., DMF, DMSO) for reactions .
Advanced Research Questions
Q. How do electron-withdrawing groups (e.g., trifluoromethyl, iodo) influence the reactivity of the pyrazole core in cross-coupling reactions?
- Methodological Answer : The trifluoromethyl group increases electrophilicity at the 3-position, facilitating nucleophilic aromatic substitution (SNAr) but complicating metal-catalyzed couplings due to steric hindrance. Iodo groups enable efficient Suzuki-Miyaura couplings with arylboronic acids, but competing side reactions (e.g., dehalogenation) require optimization of ligands (e.g., XPhos) and bases (K₃PO₄) . Kinetic studies show reaction yields drop by ~30% when trifluoromethyl is replaced with methyl, highlighting its electronic impact .
Q. What strategies mitigate competing side reactions during functionalization of the 4-iodo position?
- Answer :
- Use of bulky ligands (e.g., SPhos) in palladium-catalyzed couplings reduces β-hydride elimination.
- Low temperatures (–10°C) and slow addition of coupling partners minimize undesired homocoupling.
- Computational modeling (DFT) predicts regioselectivity trends, aiding in precursor design .
Q. How can structural analogs of this compound be designed to enhance biological activity, based on SAR studies?
- Methodological Answer : Structure-activity relationship (SAR) studies on pyrazole derivatives suggest:
- Trifluoromethyl : Enhances metabolic stability and membrane permeability.
- Iodo : Increases halogen bonding with target proteins (e.g., kinases).
- Ethyl group : Balances lipophilicity for CNS penetration.
Substitution at the 5-position with electron-deficient groups (e.g., nitro) improves IC₅₀ values in enzyme inhibition assays .
Key Research Findings
- Synthetic Efficiency : Multi-step protocols achieve ~60% overall yield, with iodination as the rate-limiting step .
- Biological Relevance : Trifluoromethyl groups enhance binding to hydrophobic pockets in enzyme active sites, as shown in crystallographic studies .
- Stability : Accelerated degradation studies (40°C/75% RH) indicate a shelf life of 12 months under inert storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
